Bronopol

Beschreibung

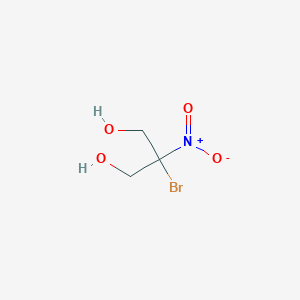

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-2-nitropropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6BrNO4/c4-3(1-6,2-7)5(8)9/h6-7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVDKZNITIUWNER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)([N+](=O)[O-])Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6BrNO4, Array | |

| Record name | 2-BROMO-2-NITROPROPANE-1,3-DIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18067 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-BROMO-2-NITRO-1,3-PROPANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0415 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8024652 | |

| Record name | Bronopol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-bromo-2-nitropropane-1,3-diol appears as white crystals. Ignite easily and burn readily. May detonate under strong shock. Decomposes when heated, evolving toxic gases. Toxic by skin absorption, inhalation or ingestion., Dry Powder; Liquid; Other Solid, ODOURLESS WHITE CRYSTALS. | |

| Record name | 2-BROMO-2-NITROPROPANE-1,3-DIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18067 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Propanediol, 2-bromo-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-BROMO-2-NITRO-1,3-PROPANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0415 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

305.1 °F at 760 mmHg (NTP, 1992) | |

| Record name | 2-BROMO-2-NITROPROPANE-1,3-DIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18067 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bronopol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13960 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Flash Point |

167 °C | |

| Record name | 2-BROMO-2-NITRO-1,3-PROPANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0415 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

greater than or equal to 100 mg/mL at 63 °F (NTP, 1992), 25-25g/100mL at 22°C, In water, 2.5X10+5 mg/L at 22 °C, Soluble in alcohol, ethyl acetate. Slightly soluble in chloroform, acetone, ether, benzene. Insoluble in ligroin., Solubility in water, g/100ml at 23 °C: 28 (freely soluble) | |

| Record name | 2-BROMO-2-NITROPROPANE-1,3-DIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18067 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bronopol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13960 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BRONOPOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7195 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-BROMO-2-NITRO-1,3-PROPANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0415 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 1.9 | |

| Record name | 2-BROMO-2-NITRO-1,3-PROPANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0415 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1.2601e-05 mmHg at 68 °F (NTP, 1992), 1.26X10-5 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: | |

| Record name | 2-BROMO-2-NITROPROPANE-1,3-DIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18067 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BRONOPOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7195 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-BROMO-2-NITRO-1,3-PROPANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0415 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

White crystalline powder, Crystals from ethyl acetate-chloroform | |

CAS No. |

52-51-7 | |

| Record name | 2-BROMO-2-NITROPROPANE-1,3-DIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18067 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bronopol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bronopol [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bronopol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13960 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | bronopol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141021 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanediol, 2-bromo-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bronopol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bronopol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BRONOPOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PU1E16C9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BRONOPOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7195 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-BROMO-2-NITRO-1,3-PROPANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0415 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

266 to 271 °F (NTP, 1992), 123-130, 131.5 °C, 120-122 °C | |

| Record name | 2-BROMO-2-NITROPROPANE-1,3-DIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18067 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bronopol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13960 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BRONOPOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7195 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-BROMO-2-NITRO-1,3-PROPANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0415 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Bronopol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of Bronopol (2-bromo-2-nitropropane-1,3-diol). The information is curated for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and structures.

Chemical and Physical Properties

This compound is an organic compound widely used as an antimicrobial agent.[1][2] It is a white to pale yellow crystalline solid at room temperature.[2][3][4] The following tables summarize its key quantitative properties.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃H₆BrNO₄ | [1][2][4][5][6] |

| Molecular Weight | 199.99 g/mol | [6][7] |

| Appearance | White to pale yellow crystalline powder | [2][3][4] |

| Melting Point | ~130 °C (with lattice rearrangement at 100-105 °C) | [1][3][4][8] |

| Boiling Point | Decomposes at temperatures above 140 °C | [1][3][4][5][8] |

| Density | Approximately 1.1 g/cm³ to 2.0 g/cm³ | [1][6][7][8][9] |

| Vapor Pressure | 1.26 x 10⁻⁵ mm Hg at 20 °C | [5] |

| pKa | 9.56 (experimentally determined) | [10] |

Table 2: Solubility of this compound

| Solvent | Solubility (% w/v at 22-25 °C) | Reference |

| Water | 28 | [1][4][11] |

| Methanol | 89 | [1][11] |

| Ethanol | 56 | [1][11] |

| Isopropanol | 41 | [1][11] |

| Ethylene Glycol | 61 | [11] |

| Propylene Glycol | 52 | [11] |

| Dipropylene Glycol | 48 | [11] |

| Polyethylene Glycol 300 | 30 | [11] |

| Diethyl Sebacate | 10 | [11] |

| Isopropyl Myristate | < 0.5 | [11] |

| Mineral Oil | < 0.5 | [11] |

| Vegetable Oils | < 0.5 | [11] |

Mandatory Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Alkaline Degradation Pathway of this compound

Caption: Simplified degradation pathway of this compound under alkaline conditions.

Antimicrobial Mechanism of Action

Caption: Antimicrobial mechanism of this compound via oxidation of thiol groups.

Experimental Protocols

The following sections outline the general experimental methodologies for determining the key physicochemical properties of a solid organic compound like this compound.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature at which a solid substance transitions to a liquid state.[11][12][13][14]

Apparatus:

-

Melting point apparatus with a heating block and thermometer/temperature probe.[11][12]

-

Spatula.

-

Mortar and pestle (optional).

Procedure:

-

A small amount of the dry, crystalline this compound sample is finely powdered.[13]

-

The open end of a capillary tube is tapped into the powder to pack a small amount (1-2 mm in height) into the sealed end.[13][15]

-

The packed capillary tube is placed into the heating block of the melting point apparatus.[11][14]

-

The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point range, followed by a slower, more precise measurement (e.g., 1-2 °C per minute) as the expected melting point is approached.[11][14]

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes a clear liquid is the completion of melting. The range between these two temperatures is the melting point range.[11][12]

Boiling Point Determination (Decomposition)

As this compound decomposes at temperatures above 140 °C, a standard boiling point determination is not applicable.[1][3][4][5][8] Instead, the decomposition temperature is determined.

Apparatus:

-

Differential Scanning Calorimeter (DSC) or a similar thermal analysis instrument.

-

Heating apparatus with a temperature controller.

-

Sample pan.

Procedure:

-

A small, accurately weighed sample of this compound is placed in a sample pan.

-

The sample is heated at a controlled rate in an inert atmosphere.

-

The temperature at which an exothermic or endothermic event corresponding to decomposition occurs is recorded. For this compound, an exothermic decomposition is observed above 140 °C.[1][3][4][8]

Solubility Determination (Flask Method - OECD 105)

This method is suitable for substances with a solubility greater than 10⁻² g/L.[1][5][16][17]

Apparatus:

-

Constant temperature water bath or shaker.

-

Flasks with stoppers.

-

Analytical balance.

-

Filtration or centrifugation equipment.

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer).

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a flask.

-

The flask is sealed and agitated in a constant temperature bath (e.g., 20 ± 0.5 °C) for a sufficient time to reach equilibrium. A preliminary test can determine the time required for saturation.[1][5][16]

-

After equilibrium is reached, the mixture is allowed to stand to let undissolved solid settle.

-

A sample of the supernatant is taken, and the solid and liquid phases are separated by centrifugation or filtration.

-

The concentration of this compound in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[3]

Density Determination (Gas Pycnometry)

This method determines the skeletal density of a solid powder.[2]

Apparatus:

-

Gas pycnometer.

-

Analytical balance.

-

Sample chamber of a known volume.

-

Helium gas supply.

Procedure:

-

A sample of this compound is weighed and placed into the sample chamber.[2]

-

The chamber is sealed and purged with helium to remove air and moisture.

-

Helium is introduced into a reference chamber at a known pressure.

-

A valve is opened, allowing the helium to expand into the sample chamber.

-

The resulting equilibrium pressure is measured.

-

Based on the pressure change and the known volumes of the chambers, the volume of the solid sample is calculated.

-

The density is then calculated as the mass of the sample divided by its volume.[2]

Vapor Pressure Determination (Static Method - OECD 104)

This method measures the vapor pressure of a substance in a closed system at thermodynamic equilibrium.[18]

Apparatus:

-

Constant temperature cell.

-

Pressure measuring device.

-

Vacuum pump.

-

Temperature control system.

Procedure:

-

A sample of this compound is placed in the test apparatus.

-

The sample is degassed to remove volatile impurities.[18]

-

The apparatus is heated to the desired temperature, and the system is allowed to reach thermal equilibrium.

-

The pressure of the vapor in equilibrium with the solid sample is measured.[18]

-

This process can be repeated at different temperatures to obtain a vapor pressure curve.

pKa Determination (Potentiometric Titration)

This method determines the acid dissociation constant by measuring pH changes during titration.[19][20][21][22]

Apparatus:

-

Burette.

-

Magnetic stirrer.

-

Titration vessel.

-

Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH).[19][21]

Procedure:

-

A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent mixture). The ionic strength of the solution is typically kept constant.[19][21]

-

The solution is placed in the titration vessel with the pH electrode and stirrer.

-

The solution is titrated with a standardized acid or base. The pH is recorded after each incremental addition of the titrant.[19][21]

-

The titration is continued past the equivalence point.

-

A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the inflection point of this curve.[19][21]

Analytical Characterization

HPLC is a common method for the identification and quantification of this compound.[9][23][24][25]

Typical System:

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[23]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., methanol, acetonitrile). A common mobile phase is a mixture of 0.1% phosphoric acid in water, methanol, and 0.1% phosphoric acid in acetonitrile (80:10:10).[23]

-

Detection: UV detector set at a wavelength where this compound absorbs, such as 210 nm or 250 nm.[9][23]

-

Temperature: Ambient or controlled (e.g., 30 °C).[9]

Procedure:

-

A standard solution of this compound of known concentration is prepared in the mobile phase.

-

The sample containing this compound is dissolved in the mobile phase and filtered.

-

A specific volume of the standard and sample solutions are injected into the HPLC system.

-

The retention time and peak area of this compound in the chromatograms are recorded.

-

The concentration of this compound in the sample is determined by comparing its peak area to that of the standard.

IR spectroscopy is used to identify the functional groups present in the this compound molecule.

Procedure:

-

A small amount of the this compound sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.

-

Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

-

The sample is scanned with infrared radiation over a specific range of wavelengths.

-

The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule (e.g., O-H, C-N, N-O, C-Br).

Stability and Degradation

This compound is most stable in aqueous solutions with an acidic pH.[1][4][11] Its stability is significantly affected by alkaline conditions and temperature.[1][4][11] Under extreme alkaline conditions, this compound decomposes to produce low levels of formaldehyde, bromide ions, nitrite ions, bromonitroethanol, and 2-hydroxymethyl-2-nitropropane-1,3-diol.[1][26] The degradation can be accelerated by the presence of certain ions and exposure to light.[27] It is also incompatible with aluminum, so aluminum packaging should be avoided.[27]

Antimicrobial Mechanism of Action

The primary antimicrobial activity of this compound is not due to the release of formaldehyde.[1][3] Instead, it involves the oxidation of thiol groups in microbial enzymes, particularly dehydrogenases.[15] This process forms disulfide bonds, which inactivates the enzymes and disrupts cellular metabolism and respiration, ultimately leading to cell death.[3][15] Under aerobic conditions, this reaction can also generate reactive oxygen species, such as superoxide and peroxide, which contribute to its bactericidal activity.[4][8][13]

References

- 1. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.co.uk]

- 2. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 3. filab.fr [filab.fr]

- 4. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 5. oecd.org [oecd.org]

- 6. This compound | C3H6O4BrN | CID 2450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. wjec.co.uk [wjec.co.uk]

- 9. CN108614044A - Assay method of the this compound in relation to substance - Google Patents [patents.google.com]

- 10. Correcting “static” measurements of vapor pressure for time dependence due to diffusion and decomposition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. pennwest.edu [pennwest.edu]

- 13. byjus.com [byjus.com]

- 14. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. Water Solubility | Scymaris [scymaris.com]

- 17. oecd.org [oecd.org]

- 18. consilab.de [consilab.de]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 21. dergipark.org.tr [dergipark.org.tr]

- 22. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Development and validation of an analytical method for determination of this compound and kathon preservative in milk - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 26. pubs.aip.org [pubs.aip.org]

- 27. chem.libretexts.org [chem.libretexts.org]

The History and Application of Bronopol as a Research Preservative: A Technical Guide

An in-depth examination of the development, mechanism, and practical application of 2-bromo-2-nitropropane-1,3-diol (Bronopol) for the preservation of research materials. This guide is intended for researchers, scientists, and drug development professionals.

Executive Summary

Since its development as a potent antimicrobial agent, this compound (2-bromo-2-nitropropane-1,3-diol) has carved a significant niche as a preservative in pharmaceutical, cosmetic, and various industrial applications. Its history in research is marked by its broad-spectrum efficacy, particularly against challenging Gram-negative bacteria like Pseudomonas aeruginosa. This document provides a comprehensive technical overview of this compound's history, its sophisticated mechanism of action, antimicrobial efficacy, and the standardized protocols for its evaluation. Detailed data is presented to offer a clear, comparative understanding of its capabilities, alongside diagrams illustrating its biochemical interactions and experimental workflows.

A History of Discovery and Application

The first documented synthesis of the compound 2-bromo-2-nitropropane-1,3-diol dates back to 1897.[1][2] However, its potent antimicrobial properties remained undiscovered until the early 1960s, when it was developed and patented by The Boots Company PLC in the United Kingdom.[1][2][3] Initially, its primary applications were as a preservative for pharmaceutical products.[1][2][3]

Its low mammalian toxicity at typical use-concentrations and high efficacy against a wide range of bacteria, especially Gram-negative species, led to its rapid adoption in consumer products like shampoos and cosmetics.[1][2][3] This success propelled its use into numerous industrial settings, including paper mills, oil exploration facilities, and cooling water systems, to combat microbial growth and biofilm formation.[1][2][3] While its use in personal care products has seen a decline since the late 1980s due to concerns over the potential for nitrosamine formation under certain conditions, it remains a crucial preservative in many research and industrial contexts.[1][2]

Mechanism of Antimicrobial Action

The biocidal activity of this compound is multifaceted and highly effective, stemming from two distinct but related reactions involving thiol groups, which are essential components of many microbial enzymes.

Thiol Oxidation and Enzyme Inhibition

This compound's primary mechanism involves the oxidation of thiol (-SH) groups present in microbial enzymes, particularly membrane-bound dehydrogenases.[4] This reaction forms disulfide bonds (S-S), which alters the protein's structure and leads to the inhibition of critical metabolic functions, ultimately resulting in bacteriostasis.[4][5]

Generation of Reactive Oxygen Species (ROS)

Under aerobic conditions, the interaction with thiols becomes a catalytic cycle. This compound catalytically oxidizes thiol-containing materials, using atmospheric oxygen as the final oxidant.[6][7][8] This process generates highly reactive oxygen species (ROS), such as superoxide (O₂⁻) and hydrogen peroxide (H₂O₂).[6][7][8] These ROS are directly responsible for the potent bactericidal activity of this compound, causing widespread damage to cellular components and leading to rapid cell death.[6][7][8] This dual-action mechanism—enzyme inhibition followed by powerful oxidative stress—makes it difficult for bacteria to develop resistance.

References

- 1. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound [chemeurope.com]

- 4. drugbank.s3.amazonaws.com [drugbank.s3.amazonaws.com]

- 5. The activity and safety of the antimicrobial agent this compound (2-bromo-2-nitropropan-1, 3-diol) | Semantic Scholar [semanticscholar.org]

- 6. Antibacterial action of 2-bromo-2-nitropropane-1,3-diol (this compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Antibacterial action of 2-bromo-2-nitropropane-1,3-diol (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antimicrobial Spectrum of Bronopol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bronopol (2-bromo-2-nitropropane-1,3-diol) is a well-established organic compound with potent, broad-spectrum antimicrobial properties. Since its development in the early 1960s, it has been widely utilized as a preservative in a diverse range of products, including pharmaceuticals, cosmetics, and various industrial applications. Its efficacy, particularly against challenging Gram-negative bacteria, has made it a preservative of choice in many formulations. This technical guide provides a comprehensive overview of the antimicrobial spectrum of this compound, its mechanism of action, and detailed experimental protocols for its evaluation.

Antimicrobial Spectrum of this compound

This compound exhibits a broad spectrum of activity against a wide variety of microorganisms, including bacteria and fungi. It is particularly effective against Gram-negative bacteria, a common cause of product spoilage.[1]

Bacteriostatic and Bactericidal Activity

This compound's primary utility lies in its potent antibacterial action. It is effective against both Gram-positive and Gram-negative bacteria. Its high activity against Pseudomonas aeruginosa, a notoriously difficult-to-control opportunistic pathogen, is a key advantage.[1][2] The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Selected Bacteria

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Pseudomonas aeruginosa | NCIB 8295 | 12.5 - 50 | [2][3] |

| Pseudomonas aeruginosa | ATCC 9027 | 25 | [4] |

| Escherichia coli | NCTC 9001 | 12.5 - 50 | [2][3] |

| Escherichia coli | ATCC 8739 | 25 | [4] |

| Staphylococcus aureus | NCIB 8626 | 12.5 - 50 | [2][3] |

| Staphylococcus aureus | ATCC 6538 | 25 | [4] |

| Bacillus subtilis | ATCC 6633 | 12.5 | [4] |

| Burkholderia cepacia | ATCC 25416 | 25 | [4] |

| Klebsiella aerogenes | - | 25 | [4] |

| Proteus mirabilis | - | 25 | [4] |

| Salmonella gallinarum | - | 12.5 - 50 | [4] |

| Streptococcus faecalis | - | 50 | [4] |

Fungistatic and Fungicidal Activity

While highly effective against bacteria, this compound's activity against fungi (yeasts and molds) is generally considered to be more limited. Higher concentrations are often required to inhibit fungal growth compared to bacteria. For formulations where robust antifungal activity is critical, this compound is often used in combination with other antifungal agents.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Selected Fungi

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Candida albicans | ATCC 10231 | 1600 | [4] |

| Aspergillus niger | ATCC 16404 | 3200 | [4] |

| Saccharomyces cerevisiae | - | 400 | [4] |

| Penicillium funiculosum | - | 400 | [4] |

| Penicillium roqueforti | - | 125 | [4] |

| Trichophyton mentagrophytes | - | 200 | [4] |

| Saprolegnia sp. | - | 100,000 - 200,000 | [5] |

Mechanism of Action

The primary antimicrobial mechanism of this compound is well-established and involves the oxidation of essential thiol (-SH) groups within microbial cells. This action is not dependent on the release of formaldehyde, although formaldehyde can be a degradation product under certain conditions (alkaline pH and elevated temperatures).

Under aerobic conditions, this compound catalytically oxidizes thiol-containing substances like cysteine and glutathione. This process leads to the formation of disulfide bridges, which inactivates key enzymes, particularly dehydrogenases involved in cellular respiration.[1][2][6] This disruption of enzymatic function and cellular metabolism ultimately leads to the inhibition of microbial growth and, at higher concentrations, cell death. The reaction also generates reactive oxygen species, such as superoxide and peroxide, which contribute to the bactericidal activity.[3][6]

Caption: this compound's mechanism of action via thiol oxidation.

Experimental Protocols

To determine the antimicrobial spectrum and efficacy of this compound, standardized in vitro methods are employed. The following protocols outline the determination of Minimum Inhibitory Concentration (MIC) and a preservative efficacy test.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of this compound that inhibits the visible growth of a microorganism in a liquid medium.

1. Materials:

-

This compound stock solution (prepared in a suitable solvent, e.g., sterile deionized water).

-

Sterile 96-well microtiter plates.

-

Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

-

Standardized microbial inoculum (approximately 5 x 10^5 CFU/mL).

-

Positive control (medium with inoculum, no this compound).

-

Negative control (medium only).

-

Spectrophotometer or microplate reader.

2. Methodology: a. Prepare serial two-fold dilutions of the this compound stock solution in the growth medium across the wells of the microtiter plate. b. Inoculate each well (except the negative control) with the standardized microbial suspension. c. Incubate the plates under appropriate conditions (e.g., 30-35°C for 18-24 hours for bacteria; 20-25°C for 48-72 hours for yeasts). d. After incubation, visually inspect the plates for turbidity or measure the optical density (OD) to determine microbial growth. e. The MIC is the lowest concentration of this compound in which there is no visible growth.

Protocol 2: Preservative Efficacy Test (Challenge Test) - Based on ISO 11930

This test evaluates the effectiveness of this compound as a preservative in a cosmetic or pharmaceutical formulation.

1. Materials:

-

Test product containing a known concentration of this compound.

-

Standardized inocula of specified microorganisms (e.g., P. aeruginosa, S. aureus, E. coli, C. albicans, A. niger).[7]

-

Sterile containers for the test product.

-

Neutralizing solution to inactivate the this compound.

-

Agar plates for microbial enumeration.

2. Methodology: a. Dispense equal portions of the test product into sterile containers. b. Inoculate each container with one of the test microorganisms to achieve a final concentration of 10^5 to 10^6 CFU/g or mL. c. Store the inoculated containers at a controlled temperature (e.g., 20-25°C) and protect from light. d. At specified time intervals (e.g., 7, 14, and 28 days), withdraw a sample from each container. e. Add the sample to a neutralizing solution to stop the antimicrobial action of this compound. f. Perform serial dilutions and plate onto agar to determine the number of viable microorganisms. g. Compare the microbial counts at each time point to the initial inoculum level to assess the reduction in microbial population.

Caption: Workflow for a preservative efficacy (challenge) test.

Conclusion

This compound remains a highly effective and versatile antimicrobial agent, particularly valued for its strong bactericidal properties against a wide range of bacteria, including the problematic Pseudomonas aeruginosa. While its fungicidal activity is less pronounced, it can be effectively combined with other agents to provide comprehensive protection. Understanding its mechanism of action, centered on the oxidation of essential thiol groups, allows for its appropriate and effective use in various formulations. The standardized experimental protocols outlined in this guide provide a framework for the accurate assessment of its antimicrobial spectrum and preservative efficacy, ensuring product integrity and consumer safety.

References

- 1. drugbank.s3.amazonaws.com [drugbank.s3.amazonaws.com]

- 2. academic.oup.com [academic.oup.com]

- 3. journals.asm.org [journals.asm.org]

- 4. phexcom.com [phexcom.com]

- 5. This compound: Antifungal Activities and its Detection Method_Chemicalbook [chemicalbook.com]

- 6. Antibacterial action of 2-bromo-2-nitropropane-1,3-diol (this compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. certifiedcosmetics.com [certifiedcosmetics.com]

Bronopol synthesis pathway and chemical structure

An In-depth Examination of the Synthesis Pathway, Chemical Structure, and Experimental Protocols for 2-Bromo-2-nitro-1,3-propanediol

Bronopol (2-bromo-2-nitro-1,3-propanediol) is a widely utilized antimicrobial agent with applications spanning the pharmaceutical, cosmetic, and industrial sectors.[1] Its efficacy against a broad spectrum of bacteria and other microorganisms has established it as a critical preservative in numerous commercial products. This technical guide provides a comprehensive overview of the synthesis of this compound, detailing its chemical structure, primary synthetic pathways, and explicit experimental protocols for its preparation.

Chemical Structure

This compound is a crystalline solid with the chemical formula C₃H₆BrNO₄.[1] The molecule features a central carbon atom bonded to a bromine atom, a nitro group, and two hydroxymethyl groups. This unique structure contributes to its antimicrobial activity.

Molecular Formula : C₃H₆BrNO₄ Molecular Weight : 199.99 g/mol [1] Appearance : White to pale yellow crystalline powder[1] Melting Point : Approximately 130°C[1] Solubility : Readily soluble in water and polar organic solvents[1]

Synthesis Pathways

The industrial synthesis of this compound primarily proceeds through two main routes, both originating from nitromethane. The most common and economically viable method involves the hydroxymethylation of nitromethane followed by bromination. An alternative, less common route involves the initial bromination of nitromethane, followed by hydroxymethylation.

Pathway 1: Hydroxymethylation followed by Bromination

This is the most widely adopted industrial method for this compound synthesis.[2] It is a two-step process that begins with the reaction of nitromethane with formaldehyde in the presence of a base catalyst to form the intermediate, 2-nitro-1,3-propanediol. This intermediate is then brominated to yield the final product, this compound.

Caption: Primary synthesis pathway of this compound via hydroxymethylation followed by bromination.

Pathway 2: Bromination followed by Hydroxymethylation

An alternative synthetic route involves the initial bromination of nitromethane to produce bromonitromethane. This intermediate is then reacted with formaldehyde in the presence of a base to yield this compound. While this method is less common, it offers an alternative approach to the synthesis.

Caption: Alternative synthesis pathway of this compound via bromination followed by hydroxymethylation.

Quantitative Data Summary

The following table summarizes key quantitative data from various reported synthesis protocols for this compound.

| Parameter | Pathway 1 (Hydroxymethylation first) | Pathway 2 (Bromination first) | Reference |

| Yield | 78% - 79.1% | 93% | [3][4] |

| Purity | 98% - 99.7% | 99.8% | [3][4] |

| Reaction Temperature (Hydroxymethylation) | 0°C - 4°C | 45°C | [4] |

| Reaction Temperature (Bromination) | -4°C | N/A | [4] |

| pH (Hydroxymethylation) | Alkaline | 6.0 - 6.4 |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound via the two primary pathways.

Protocol 1: Synthesis of this compound via Hydroxymethylation followed by Bromination

This protocol is based on a method that yields a high purity product.[4]

Materials and Equipment:

-

Nitromethane

-

Formaldehyde (37% aqueous solution)

-

Sodium Hydroxide (40% aqueous solution)

-

Bromine

-

Methanol

-

Deionized water

-

Reaction vessel with stirring and temperature control

-

Dropping funnel

-

pH meter

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Condensation:

-

To a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 130.0 g (1.6 mol) of 37% formaldehyde, 100.0 g of methanol, 94.8 g (0.92 mol) of sodium bromide, and 100.0 g of deionized water.

-

Cool the mixture to between -4°C and 0°C using an ice-salt bath while stirring.

-

Add 15.0 g (0.15 mol) of 40% sodium hydroxide solution to adjust the pH to 13.

-

Slowly add 48.8 g (0.80 mol) of nitromethane dropwise, maintaining the reaction temperature between -4°C and 0°C.

-

After the addition is complete, continue stirring for 30 minutes as the temperature of the solution drops to 0°C.

-

-

Bromination and Chlorination:

-

A new process suggests the use of in-situ generated bromine from sodium bromide and chlorine to reduce the consumption of elemental bromine.[4] This involves the controlled addition of a chlorinating agent.

-

-

Purification:

-

The crude product is isolated and can be purified by recrystallization.

-

Dissolve the crude product in a suitable solvent mixture, such as methanol and dichloromethane (1:20 ratio), and pass it through a silica gel column to remove impurities.[2]

-

The filtrate is then concentrated under reduced pressure. When crystallization begins, the heating is stopped, and the solution is allowed to cool slowly.

-

The resulting crystals are collected by filtration and dried to yield pure this compound.

-

Protocol 2: Synthesis of this compound via Bromination followed by Hydroxymethylation

This protocol details the alternative synthesis route.

Materials and Equipment:

-

Bromonitromethane

-

Formaldehyde (37% aqueous solution)

-

Sodium Bicarbonate (0.5 M aqueous solution)

-

Reaction vessel with stirring, temperature control, and pH control

-

Filtration apparatus

Procedure:

-

Reaction Setup:

-

An aqueous formaldehyde solution (37% by weight, containing 75.81 g of aldehyde, 0.934 mole) is adjusted to a pH of 6.5 with a 0.5 M aqueous sodium bicarbonate solution.

-

The reactor is placed in a room temperature water bath.

-

-

Hydroxymethylation:

-

65.29 g of bromonitromethane (0.467 mole) is added to the formaldehyde solution with vigorous stirring at a rate that ensures immediate consumption.

-

The pH of the reaction is continuously maintained between 6.0 and 6.4 by the controlled addition of the aqueous sodium bicarbonate solution using a pH-controlled feed pump.

-

-

Reaction Completion and Isolation:

-

Once the addition of bromonitromethane is complete, the reaction temperature is raised to 45°C and held for 1-12 hours with constant stirring, while maintaining the pH in the 6.0 to 6.5 range.

-

After this period, the solution is allowed to cool to room temperature.

-

The desired product precipitates as a crystalline solid, which is then isolated by vacuum filtration.

-

Safety Considerations

The synthesis of this compound involves the use of hazardous chemicals and should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.

-

Nitromethane: Flammable and toxic.

-

Formaldehyde: A known carcinogen and irritant.

-

Bromine: Highly corrosive and toxic.

-

Sodium Hydroxide: Corrosive.

Care should be taken to control reaction temperatures, as exothermic reactions can occur. This compound itself can decompose at temperatures above 140°C, releasing toxic fumes of hydrogen bromide and nitrogen oxides.[5]

References

An In-depth Technical Guide to the Efficacy of Bronopol Against Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Bronopol (2-bromo-2-nitropropane-1,3-diol) is a synthetic, broad-spectrum antimicrobial agent developed in the early 1960s.[1] Due to its high efficacy against bacteria, particularly gram-negative species, it has been widely adopted as a preservative and biocide in a multitude of applications, including cosmetics, personal care products, pharmaceuticals, and industrial water systems.[1][2][3][4][5] This guide provides a comprehensive technical overview of this compound's mechanism of action, quantitative efficacy, and the experimental methodologies used to evaluate its activity against gram-negative bacteria.

Mechanism of Action

This compound's antibacterial activity is multifaceted, primarily targeting critical cellular processes through the oxidation of essential protein components. Unlike some preservatives that act as formaldehyde-releasers, this compound's primary antimicrobial action is independent of formaldehyde release.[1][6] While formaldehyde can be a decomposition product under alkaline pH and elevated temperatures, it is not the principal agent of bactericidal activity.[1][7]

The core mechanism involves the inhibition of thiol-containing enzymes, particularly membrane-bound dehydrogenases.[2] This occurs through a two-stage process:

-

Reversible Inhibition: this compound initially causes a period of bacteriostasis, or temporary growth inhibition.[8]

-

Irreversible Lethal Action: This is followed by a bactericidal phase, characterized by the oxidation of sulfhydryl (-SH) groups within bacterial cells.[8]

Under aerobic conditions, this compound catalytically oxidizes thiols (like cysteine and glutathione) using atmospheric oxygen as the final oxidant.[8][9] This reaction generates reactive oxygen species (ROS), such as superoxide and peroxide, which are directly responsible for the compound's potent bactericidal activity.[8][9] The oxidation of intracellular thiols leads to the formation of disulfide bridges, which effectively blocks cellular metabolism and respiration, causing irreversible damage to the cell membrane and leading to cell death.[2]

The bactericidal efficacy of this compound is significantly diminished under anoxic (oxygen-deficient) conditions, underscoring the critical role of oxygen in its mechanism.[8][9] In the absence of oxygen, a slower reaction with thiols predominates, which consumes the this compound molecule and reduces its overall effectiveness.[8][9]

Quantitative Efficacy Against Gram-Negative Bacteria

This compound demonstrates potent activity against a wide range of gram-negative bacteria, including organisms of significant clinical and industrial concern like Pseudomonas aeruginosa.[1][2][10][11] Its efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible microbial growth.

The tables below summarize the MIC values for this compound against various gram-negative species as reported in the literature.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Various Gram-Negative Bacteria

| Microorganism | Type | MIC (ppm or µg/mL) | Reference |

| Pseudomonas aeruginosa | Gram-Negative Bacteria | 12.5 - 25 | [12] |

| Pseudomonas aeruginosa | Gram-Negative Bacteria | 15 | |

| Escherichia coli | Gram-Negative Bacteria | 13 - 15 | [8] |

| Burkholderia cepacia | Gram-Negative Bacteria | 15 | |

| Klebsiella pneumoniae | Gram-Negative Bacteria | Inhibition noted | [10] |

| Shigella dysenteriae | Gram-Negative Bacteria | 6.25 | [12] |

| Vibrio parahaemolyticus | Gram-Negative Bacteria | 6.25 | [12] |

Note: ppm (parts per million) is equivalent to µg/mL.

It is important to note that the bactericidal concentrations of this compound are considerably higher than its inhibitory concentrations. For E. coli, while the MIC is around 13 µg/mL, bactericidal effects are observed at concentrations between 100 to 500 µg/mL.[8]

Influence of pH on Efficacy

This compound is effective over a broad pH range, typically between 4 and 9.[10] However, its stability and activity can be influenced by pH. While aqueous solutions of this compound are most stable under acidic conditions, some studies indicate its strongest antibacterial effect occurs at a neutral pH.[11][12]

Table 2: Effect of pH on the MIC of this compound against 34 Strains of P. aeruginosa

| pH of Nutrient Agar | MIC (µg/mL) | Percentage of Strains Inhibited |

| 6.0 | 25 | 33.4% at 25 µg/mL |

| 7.0 | 12.5 | 100% at 12.5 µg/mL |

| 8.0 | 25 | Not specified |

| 9.0 | 50 | Not specified |

| Data sourced from a study by A. Minami, et al. (1973).[12] |

Experimental Protocols: MIC Determination

The determination of MIC is a fundamental technique for assessing antimicrobial efficacy. The agar dilution method is a standard protocol used for this purpose.

Detailed Methodology for Agar Dilution MIC Test:

-

Media Preparation: A suitable growth medium, such as Nutrient Agar or Heart Infusion Agar, is prepared and sterilized according to the manufacturer's instructions.[12]

-

Antimicrobial Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., sterile distilled water).

-

Serial Dilutions: Serial two-fold dilutions of the this compound stock solution are prepared.

-

Plate Preparation: One milliliter of each this compound dilution is added to 9 mL of molten agar, mixed thoroughly, and poured into sterile petri dishes to create a series of plates with final concentrations ranging from, for example, 0.2 to 100 µg/mL.[12] A control plate containing no this compound is also prepared.

-

Inoculum Preparation: The test bacteria (e.g., P. aeruginosa) are cultured in a suitable broth (e.g., Heart Infusion Broth) for 15-18 hours at 37°C to achieve a standardized cell density.[12]

-

Inoculation: A loopful of the resulting bacterial culture is streaked onto the surface of each agar plate.[12]

-

Incubation: The inoculated plates are incubated at 37°C for 24 to 48 hours.[12]

-

Reading Results: The MIC is recorded as the lowest concentration of this compound that completely inhibits any visible growth on the agar surface.

Factors Influencing this compound's Efficacy

Several factors can modulate the antimicrobial performance of this compound. Understanding these variables is crucial for formulation development and application.

-

pH: As previously noted, pH affects both the stability and activity of this compound. It is most stable in acidic conditions but may show peak efficacy at neutral pH.[11][12] Under alkaline conditions (pH > 8) and at elevated temperatures, this compound degrades, which can lead to the release of low levels of formaldehyde.[1][13]

-

Oxygen Availability: Aerobic conditions are necessary for the optimal bactericidal activity of this compound, as oxygen is required for the generation of ROS.[8][9] Its effectiveness is significantly lower in anoxic environments.[8]

-

Presence of Reducing Agents: Compounds containing thiol groups, such as cysteine, can reduce this compound's activity.[8] This is because the thiol compounds react with and consume this compound, reducing the amount available to act on the bacteria.[8]

-

Organic Load: Unlike many other preservatives, the presence of organic matter, such as 10% human serum, has been shown to have little influence on the MIC of this compound, indicating good performance in complex biological matrices.[12]

-

Synergism: this compound can exhibit synergistic effects when combined with other biocides. For example, strong synergy has been observed in combinations with glutaraldehyde and benzalkonium chloride.[14]

Conclusion

This compound is a highly effective antimicrobial agent with broad-spectrum activity against gram-negative bacteria. Its efficacy is particularly pronounced against challenging pathogens such as Pseudomonas aeruginosa. The primary mechanism of action involves the oxygen-dependent oxidation of essential bacterial thiols, leading to enzyme inactivation and cell death, rather than formaldehyde release. Quantitative data consistently demonstrate low MIC values against a wide array of gram-negative species. The compound's performance is optimal under aerobic, neutral pH conditions and it maintains its activity in the presence of organic matter. For researchers and drug development professionals, this compound remains a valuable compound for preservation and microbial control, provided its chemical properties and the factors influencing its activity are well understood and accounted for in formulation and application.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. drugbank.s3.amazonaws.com [drugbank.s3.amazonaws.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. The Bactericidal and Antiseptic Effect of this compound - Nanjing Chemical Material Corp. [njchm.com]

- 7. researchgate.net [researchgate.net]

- 8. Antibacterial action of 2-bromo-2-nitropropane-1,3-diol (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antibacterial action of 2-bromo-2-nitropropane-1,3-diol (this compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characteristics and Application of this compound's Antibacterial and Antiseptic Effects - Nanjing Chemical Material Corp. [njchm.com]

- 11. scribd.com [scribd.com]

- 12. fa.chemotherapy.or.jp [fa.chemotherapy.or.jp]

- 13. 2-Bromo-2-nitropropane-1,3-diol (this compound)| CAS 52-51-7 | Connect Chemicals: Connect Chemicals Cosmetics [connectchemicals.com]

- 14. Synergistic Inhibition of Microbial Sulfide Production by Combinations of the Metabolic Inhibitor Nitrite and Biocides - PMC [pmc.ncbi.nlm.nih.gov]

Bronopol as a Formaldehyde-Releasing Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bronopol (2-bromo-2-nitropropane-1,3-diol) is a broad-spectrum antimicrobial agent that has been utilized for decades as a preservative in a wide range of pharmaceutical, cosmetic, and industrial applications.[1][2] Its efficacy, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa, has made it a popular choice for preserving aqueous formulations.[3][4] This technical guide provides an in-depth examination of this compound's role as a formaldehyde-releasing agent, its antimicrobial mechanism of action, and detailed experimental protocols for its analysis and evaluation.

This compound is a white to pale yellow crystalline solid with good solubility in water and polar organic solvents.[1][2] It was first synthesized in 1897 and its antimicrobial properties were later discovered by The Boots Company PLC in the 1960s, leading to its commercial use as a preservative in pharmaceuticals.[1]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | References |

| Chemical Name | 2-Bromo-2-nitropropane-1,3-diol | [1] |

| CAS Number | 52-51-7 | [1] |

| Molecular Formula | C₃H₆BrNO₄ | [1] |

| Molecular Weight | 199.99 g/mol | [5] |

| Appearance | White to pale yellow crystalline powder | [1] |

| Melting Point | ~130 °C | [1] |

| Water Solubility | 28% w/v at ambient temperature | [1][2] |

| Log P (Octanol-Water) | 0.22 | [5] |

Mechanism of Formaldehyde Release

This compound's function as a formaldehyde-releasing agent is a critical aspect of its chemical behavior, particularly in aqueous solutions. The release of formaldehyde is primarily a consequence of the degradation of the this compound molecule, a process significantly influenced by the pH and temperature of the environment.[6][7]

Under alkaline conditions, this compound undergoes a retro-aldol reaction, leading to the liberation of formaldehyde and the formation of bromonitroethanol.[8] This degradation process is accelerated at elevated temperatures.[1][6] The decomposition of this compound and subsequent release of formaldehyde is a key consideration in formulation development, as it can impact product stability and safety.

This compound Degradation Pathway

Quantitative Data on this compound Degradation and Formaldehyde Release

The stability of this compound and its rate of formaldehyde release are crucial parameters for formulators. The degradation of this compound is significantly faster in alkaline conditions.

Half-Life of this compound in Aqueous Solutions

The stability of this compound is highly dependent on the pH of the aqueous solution.

| pH | Temperature | Half-Life | Reference |

| 4 | 20°C | > 5 years | [5] |

| 6 | 20°C | 1.5 years | [5] |

| 8 | 20°C | 2 months | [5] |

| 6.7 | Not Specified | 120 hours | [5] |

| 7.6 | Not Specified | 14 hours | [5] |

| 9.0 | Not Specified | 1.9 hours | [5] |

Formaldehyde Release from this compound Solutions

The amount of formaldehyde released from this compound solutions is influenced by pH, temperature, and storage time.

| This compound Concentration | pH | Temperature | Storage Time | Formaldehyde Concentration (ppm) | Reference |

| 0.1% (w/v) | 8.0 | 25°C | 24 hours | 30 | [6] |

| 0.1% (w/v) | 6.0 | 25°C | 30 days | ~10 | [6] |

| 0.1% (w/v) | 6.0 | 40°C | 90 minutes | ~5 | [7] |

| 0.1% (w/v) | 6.0 | 60°C | 90 minutes | ~15 | [7] |

| 0.1% (w/v) in lotion | Not Specified | 25°C | 50 days | ~20 | [7] |

Antimicrobial Mechanism of Action

While this compound is a formaldehyde-releaser, its antimicrobial activity is not solely attributed to the liberated formaldehyde.[8] The primary mechanism of action involves the reaction of this compound with essential thiol groups within microbial cells, particularly in enzymes such as dehydrogenases.[3]

Under aerobic conditions, this compound catalyzes the oxidation of thiol groups, leading to the formation of disulfide bonds.[10] This process is accompanied by the consumption of oxygen and the generation of reactive oxygen species (ROS), such as superoxide and peroxide radicals, which contribute to the bactericidal activity.[10] The oxidation of intracellular thiols, like glutathione, disrupts the cellular redox balance and leads to oxidative stress, ultimately causing cell death.[11]

Proposed Antimicrobial Signaling Pathway of this compound

Minimum Inhibitory Concentration (MIC) Data

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The MIC values for this compound against a range of common microorganisms are summarized in Table 4.

| Microorganism | Type | MIC (ppm or µg/mL) | Reference |

| Pseudomonas aeruginosa | Gram-negative Bacteria | 15 | [8] |

| Escherichia coli | Gram-negative Bacteria | 15 | [8] |

| Burkholderia cepacia | Gram-negative Bacteria | 15 | [8] |

| Staphylococcus aureus | Gram-positive Bacteria | 10 | [8] |

| Staphylococcus epidermidis | Gram-positive Bacteria | 10 | [8] |

| Bacillus subtilis | Gram-positive Bacteria | 12.5 | [5] |

| Candida albicans | Yeast | 1600 | [5] |

| Aspergillus brasiliensis (niger) | Mold | 3200 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis and evaluation of this compound.

High-Performance Liquid Chromatography (HPLC) for this compound and its Degradation Products

This method allows for the quantification of this compound and its degradation products in various matrices.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

Reagents:

-

Methanol (HPLC grade).

-

Acetonitrile (HPLC grade).

-

Orthophosphoric acid.

-

Water (HPLC grade).

-

This compound reference standard.

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of 0.1% phosphoric acid in water, methanol, and 0.1% phosphoric acid in acetonitrile (e.g., in a ratio of 80:10:10 v/v/v).[12] The exact ratio may need optimization depending on the specific column and instrument.

-

Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to prepare a stock solution.[9] Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

-

Sample Preparation: Dissolve or dilute the sample containing this compound in methanol to a suitable concentration.[9] Filter the sample solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min.

-

Injection volume: 20 µL.

-

Column temperature: Ambient or controlled (e.g., 30°C).

-

Detection wavelength: 214 nm.[13]

-

-

Analysis: Inject the standard and sample solutions into the HPLC system. Identify and quantify this compound and its degradation products based on their retention times and peak areas compared to the standards.

Spectrophotometric Determination of Formaldehyde (Acetylacetone Method)

This colorimetric method is widely used for the quantification of formaldehyde.

Instrumentation:

-

Spectrophotometer capable of measuring absorbance at 412 nm.

-

Water bath or heating block.

Reagents:

-

Acetylacetone Reagent: Dissolve 15.4 g of ammonium acetate in 50 mL of reagent water. Add 0.20 mL of acetylacetone and 0.30 mL of glacial acetic acid. Mix thoroughly and dilute to 100 mL with reagent water.[14] This reagent is stable for at least two weeks when stored in a brown glass bottle in a refrigerator.

-

Formaldehyde Standard Stock Solution (10 mg/mL): Prepare a stock solution of formaldehyde.

-

Formaldehyde Standard Working Solutions: Prepare a series of calibration standards from the stock solution, typically ranging from 0.5 to 7.5 µg/mL.[14]

Procedure:

-

Sample Preparation: Dilute the sample containing formaldehyde to an appropriate concentration with reagent water.

-

Reaction: In a test tube or vial, mix 2.0 mL of the sample (or standard solution) with 2.0 mL of the acetylacetone reagent.

-

Incubation: Thoroughly mix the solution and place the vials in a water bath at 60°C for 10 minutes.[14]

-

Cooling: Remove the vials and allow them to cool to room temperature.

-

Measurement: Transfer the solution to a cuvette and measure the absorbance at 412 nm using the spectrophotometer.

-

Quantification: Determine the concentration of formaldehyde in the sample by comparing its absorbance to the calibration curve prepared from the standard solutions.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound.

Materials:

-

96-well microtiter plates.

-

Standardized microbial inoculum (approximately 5 x 10⁵ CFU/mL).

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

This compound stock solution.

-

Sterile diluent (e.g., saline or broth).

Procedure:

-

Preparation of this compound Dilutions: Prepare a series of two-fold dilutions of the this compound stock solution in the broth medium directly in the wells of the 96-well plate. The concentration range should bracket the expected MIC.

-

Inoculation: Inoculate each well (except for the sterility control) with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls:

-

Growth Control: A well containing inoculated broth with no this compound.

-

Sterility Control: A well containing uninoculated broth.

-

-